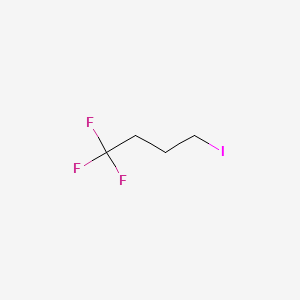

1,1,1-Trifluoro-4-iodobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoro-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3I/c5-4(6,7)2-1-3-8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDGACQEAYKNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379443 | |

| Record name | 1,1,1-Trifluoro-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-17-6 | |

| Record name | 1,1,1-Trifluoro-4-iodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Trifluoro-4-iodobutane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-4-iodobutane, a key fluorinated building block in organic synthesis. It details the compound's physical and chemical properties, outlines a primary method for its synthesis, and discusses its significance in pharmaceutical and agrochemical research. This document is intended to serve as a valuable resource for professionals in drug development and chemical research, offering detailed experimental protocols and structured data for practical application.

Introduction

This compound (CF₃(CH₂)₃I) is a halogenated organic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex fluorinated molecules. The incorporation of fluorine atoms into organic compounds can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1] The trifluoromethyl group (CF₃) in this compound imparts stability and lipophilicity, while the reactive iodo-group serves as a versatile handle for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1][2]

This guide provides an in-depth look at the synthesis and properties of this important compound, catering to the needs of researchers and professionals in the fields of medicinal chemistry, agrochemical development, and materials science.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆F₃I | [2] |

| Molecular Weight | 237.99 g/mol | [2] |

| CAS Number | 461-17-6 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 126-127 °C | [2] |

| Density | 1.851 g/cm³ at 20 °C | [3] |

| Refractive Index | 1.433 - 1.437 | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide, typically sodium iodide or potassium iodide, in a suitable solvent.

A plausible synthetic route starts from the commercially available 4,4,4-Trifluorobutan-1-ol. This alcohol can be converted to a better leaving group, such as a tosylate, which is then displaced by iodide.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process:

Experimental Protocols

Step 1: Synthesis of 4,4,4-Trifluorobutyl tosylate

This procedure is a general method for the tosylation of a primary alcohol and would require optimization for this specific substrate.

-

Materials:

-

4,4,4-Trifluorobutan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4,4,4-Trifluorobutan-1-ol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 eq) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4,4,4-trifluorobutyl tosylate.

-

The crude product may be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound (Finkelstein Reaction)

This is a generalized Finkelstein reaction protocol that would need to be adapted and optimized.

-

Materials:

-

4,4,4-Trifluorobutyl tosylate

-

Sodium iodide (NaI) or Potassium iodide (KI)

-

Acetone (anhydrous)

-

-

Procedure:

-

In a round-bottom flask, dissolve the crude 4,4,4-trifluorobutyl tosylate (1.0 eq) in anhydrous acetone.

-

Add sodium iodide or potassium iodide (1.5 - 2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-48 hours. The progress of the reaction can be monitored by TLC. A precipitate of sodium or potassium tosylate will form as the reaction proceeds.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated tosylate salt.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water and then with a dilute solution of sodium thiosulfate to remove any remaining iodine.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation to obtain the final product.

-

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups (-CH₂-).

-

A triplet corresponding to the two protons adjacent to the iodine atom (-CH₂I).

-

A multiplet for the central methylene group (-CH₂-).

-

A quartet of triplets (qt) for the methylene group adjacent to the trifluoromethyl group (-CH₂CF₃) due to coupling with both the adjacent methylene protons and the fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display four signals for the four carbon atoms.

-

A signal for the carbon attached to the iodine (C-I).

-

Signals for the two central methylene carbons.

-

A quartet for the carbon of the trifluoromethyl group (CF₃) due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

Strong C-F stretching absorptions, typically in the 1000-1400 cm⁻¹ region.

-

A C-I stretching vibration, which appears at lower wavenumbers, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 238. Key fragmentation patterns would likely involve the loss of an iodine atom ([M-I]⁺), and cleavage of the carbon-carbon bonds.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development:

-

Pharmaceuticals: It is used to introduce the 4,4,4-trifluorobutyl group into pharmacologically active molecules. This modification can enhance drug efficacy and pharmacokinetic properties.[1]

-

Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides, and this compound serves as a key intermediate for their synthesis.[2]

-

Materials Science: It can be used in the synthesis of fluorinated polymers and other materials with desirable properties such as thermal stability and chemical resistance.[2]

The logical relationship for its application in drug development can be visualized as follows:

Conclusion

This compound is a valuable and versatile fluorinated building block with significant applications in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its synthesis via the Finkelstein reaction from a corresponding alcohol or halide is a practical approach. The unique combination of a stable trifluoromethyl group and a reactive iodofunctional group makes it an important tool for researchers aiming to introduce fluorinated moieties into complex molecular architectures. This guide provides a foundational understanding of its properties and synthesis to aid in its effective utilization in research and development.

References

An In-Depth Technical Guide to 1,1,1-Trifluoro-4-iodobutane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-4-iodobutane is a key fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of a trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability, enhanced bioavailability, and improved binding affinity to biological targets. The reactive iodo-moiety allows for a variety of chemical transformations, making this compound a versatile intermediate for introducing trifluoroalkyl chains into complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential biological relevance of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. It is sensitive to light and is often stabilized with copper for storage. The trifluoromethyl group contributes to the compound's stability and lipophilicity. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆F₃I | [1] |

| Molecular Weight | 237.99 g/mol | [1] |

| CAS Number | 461-17-6 | [1] |

| Appearance | Colorless to pale yellow or light orange clear liquid | [1] |

| Boiling Point | 126-127 °C | [1] |

| Density | 1.85 g/cm³ | [1] |

| Refractive Index | 1.433 - 1.437 | [1] |

| Flash Point | >100 °C | [1] |

| Purity | ≥98% (GC) | |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [2] |

| InChI Key | LNDGACQEAYKNOI-UHFFFAOYSA-N | [1] |

| SMILES | C(CC(F)(F)F)CI | [1] |

Synthesis and Purification

Experimental Protocol: Synthesis via Halogen Exchange

A common method for the synthesis of this compound is through a Finkelstein reaction, which involves the halogen exchange of a corresponding chloro- or bromo-alkane.

Materials:

-

1,1,1-Trifluoro-4-chlorobutane

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1,1-Trifluoro-4-chlorobutane and a molar excess (typically 1.5 to 2 equivalents) of sodium iodide.

-

Add anhydrous acetone as the solvent to dissolve the reactants.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of sodium chloride will form.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Transfer the filtrate to a separatory funnel and wash with an equal volume of water to remove any remaining sodium iodide and acetone.

-

Separate the organic layer and wash it with a 5% aqueous solution of sodium thiosulfate to remove any traces of iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Fractional Distillation

The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure.[3][4]

-

Set up a fractional distillation apparatus with a Vigreux column to enhance separation.

-

Carefully heat the crude product in the distilling flask.

-

Collect the fraction that distills at the boiling point of this compound (126-127 °C at atmospheric pressure).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different methylene groups. The signal for the methylene group adjacent to the iodine atom (C-1) will be the most downfield, followed by the methylene group at C-3, and then the methylene group at C-2. Spin-spin coupling between adjacent methylene groups will result in complex multiplets.[5][6]

-

¹³C NMR: The carbon NMR spectrum will display four signals, one for each of the four carbon atoms in the molecule. The carbon attached to the iodine will be significantly shielded (shifted upfield) due to the heavy atom effect, while the trifluoromethyl carbon will have a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts are influenced by the electronegativity of the substituents.[2][7]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a triplet, due to coupling with the adjacent methylene protons. The chemical shift of the CF₃ group typically falls in the range of -60 to -70 ppm relative to CFCl₃.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 238, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of an iodine atom (m/z 127) or cleavage of the carbon-carbon bonds. The presence of the trifluoromethyl group will also influence the fragmentation, potentially leading to fragments containing CF₃.[11][12][13][14]

Reactivity and Synthetic Applications

The dual functionality of this compound, with its trifluoromethyl group and a reactive iodo-group, makes it a valuable reagent in organic synthesis. The iodine atom serves as a good leaving group in nucleophilic substitution reactions and is an excellent coupling partner in various transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

This compound is an effective substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Protocol: This reaction couples the alkyl iodide with an organoboron compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid, palladium catalyst, and base.

-

Add the anhydrous solvent, followed by this compound.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and the product is purified by column chromatography.[15][16][17][18]

Sonogashira Coupling Protocol: This reaction couples the alkyl iodide with a terminal alkyne.[1][19][20][21][22]

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI) co-catalyst

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne, followed by this compound.

-

Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.[1][19][20][21][22]

Biological Relevance and Drug Development

The incorporation of the trifluoromethyl group is a common strategy in modern drug design to enhance the pharmacological profile of lead compounds.[23] The CF₃ group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the electronic properties of a molecule to improve its binding affinity to a target protein.[23]

While specific studies on the biological activity of this compound are limited, its utility as a building block in the synthesis of biologically active molecules is well-established. The trifluoro-n-butyl moiety introduced by this reagent can be found in various pharmaceutical candidates.

The general mechanisms by which trifluoromethyl-containing compounds can exert biological effects include:

-

Enzyme Inhibition: The strong electron-withdrawing nature of the CF₃ group can alter the electronic environment of a molecule, leading to tighter binding to an enzyme's active site. Fluorinated compounds have been developed as inhibitors for a wide range of enzymes.

-

Modulation of Protein-Protein Interactions: The introduction of a trifluoromethyl group can influence the conformation of a molecule, promoting or disrupting protein-protein interactions that are critical for signaling pathways.

Further research is warranted to explore the direct biological activities of this compound and its simple derivatives to fully understand their potential in drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chembam.com [chembam.com]

- 4. Purification [chem.rochester.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. savemyexams.com [savemyexams.com]

- 12. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. oiccpress.com [oiccpress.com]

- 17. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. gold-chemistry.org [gold-chemistry.org]

- 22. jk-sci.com [jk-sci.com]

- 23. nbinno.com [nbinno.com]

1,1,1-Trifluoro-4-iodobutane CAS number and supplier information

An In-depth Technical Guide to 1,1,1-Trifluoro-4-iodobutane for Researchers and Drug Development Professionals

CAS Number: 461-17-6

Introduction

This compound is a key organofluorine building block utilized extensively in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifluoromethyl group imparts unique properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The presence of a terminal iodine atom provides a reactive handle for a variety of chemical transformations, most notably nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the technical data, supplier information, and key experimental applications of this compound.

Physicochemical Properties and Specifications

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 461-17-6 |

| Molecular Formula | C₄H₆F₃I |

| Molecular Weight | 237.99 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | Typically ≥98% (GC) |

| Boiling Point | 128 °C |

| Density | 1.86 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.433 |

Supplier Information

This compound is commercially available from a range of chemical suppliers. Researchers can procure this reagent from the following reputable vendors:

-

Sigma-Aldrich: A major supplier of research chemicals, offering various quantities.

-

Thermo Fisher Scientific: Available through their Acros Organics and Alfa Aesar brands.

-

TCI America: A well-established supplier of organic chemicals for research and development.

-

Chem-Impex International: A provider of fine chemicals and intermediates.

-

Benchchem: A supplier of building blocks for drug discovery.

Key Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis. Its reactivity is centered around the carbon-iodine bond, which readily participates in nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The iodide in this compound is an excellent leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of the 4,4,4-trifluorobutyl moiety into various molecular scaffolds.

Detailed Experimental Protocol: Synthesis of an Azide-Substituted Trifluorobutane

This protocol is adapted from a general procedure for nucleophilic substitution on an alkyl iodide.

Objective: To synthesize 1-azido-4,4,4-trifluorobutane via a nucleophilic substitution reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF to a concentration of approximately 0.1 M.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-azido-4,4,4-trifluorobutane.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond of this compound is also amenable to various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds.[1]

Detailed Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol describes a typical Sonogashira coupling reaction.

Objective: To synthesize a 4,4,4-trifluorobutyl-substituted alkyne.

Materials:

-

This compound

-

A terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), degassed

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous and degassed solvent and triethylamine.

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite to remove the catalyst and salts, washing with diethyl ether.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental protocols described above.

Caption: Workflow for Nucleophilic Substitution.

Caption: Workflow for Sonogashira Coupling.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 4,4,4-trifluorobutyl group into organic molecules. Its commercial availability and predictable reactivity in both nucleophilic substitution and cross-coupling reactions make it an important tool for researchers in drug discovery and development. The protocols and data provided in this guide serve as a practical resource for the effective utilization of this important building block.

References

An In-Depth Technical Guide to the Reactivity and Mechanism of 1,1,1-Trifluoro-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoro-4-iodobutane has emerged as a critical building block in modern medicinal and agrochemical research. Its unique structural features—a terminal trifluoromethyl group and a primary iodo substituent—confer a versatile reactivity profile that is highly sought after for the introduction of the trifluoromethylated butyl moiety into complex molecules. This strategic incorporation can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, bioavailability, and binding affinity.[1] This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of this compound, with a focus on nucleophilic substitution, palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and radical reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Introduction

The strategic introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group (CF3), in particular, is known to profoundly influence a molecule's lipophilicity, metabolic stability, and conformational preferences.[1] this compound serves as a versatile reagent for introducing a trifluorobutyl group, a motif of growing interest in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of a primary iodine atom provides a reactive handle for a variety of chemical transformations, making this compound a valuable tool for synthetic chemists.[2]

This guide will delve into the core aspects of this compound's reactivity, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 461-17-6 | [1] |

| Molecular Formula | C4H6F3I | [2] |

| Molecular Weight | 237.99 g/mol | |

| Physical Form | Colorless to pale yellow liquid | [2] |

| Boiling Point | 126-127 °C | |

| Density | 1.851 g/cm³ @ 20 °C | |

| Refractive Index | 1.433–1.437 | [2] |

| Purity | ≥98.0% (GC) is recommended for pharmaceutical synthesis | [1] |

| Stability | May be stabilized with copper | [3] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [3] |

Nucleophilic Substitution Reactions

The primary carbon-iodine bond in this compound is susceptible to nucleophilic attack, proceeding primarily through an S(_N)2 mechanism. The iodide ion is an excellent leaving group, facilitating these reactions.[4] The electron-withdrawing nature of the trifluoromethyl group is expected to have a modest rate-retarding effect on the S(_N)2 reaction at the distant γ-carbon compared to non-fluorinated 1-iodobutane due to inductive effects.

General Mechanism

The S(_N)2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center.

SN2 reaction mechanism of this compound.

Quantitative Data for Nucleophilic Substitution

| Substrate | Leaving Group | Relative Rate Constant (k_rel) |

| 1-Iodobutane | I⁻ | ~30,000 |

| 1-Bromobutane | Br⁻ | 1,000 |

| 1-Chlorobutane | Cl⁻ | 200 |

| Data is illustrative of the established reactivity trend for primary alkyl halides in S(_N)2 reactions.[4] |

Experimental Protocol: Synthesis of 4,4,4-Trifluorobutyl Azide

This protocol describes the synthesis of 4,4,4-trifluorobutyl azide via a nucleophilic substitution reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by distillation or column chromatography on silica gel to yield 4,4,4-trifluorobutyl azide.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5]

General workflow for Sonogashira coupling.

Quantitative Data for Sonogashira Coupling:

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd₂(dba)₃ / PPh₃, CuI | Et₃N | THF | RT | 6 | 95 |

| 1-Iodo-3,3,3-trifluoropropane | 3-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | DMF | 200 (µW) | 1 | 83 |

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), PPh₃ (0.04 eq), and CuI (0.02 eq).

-

Add anhydrous and degassed THF, followed by anhydrous and degassed Et₃N.

-

Add this compound (1.0 eq) and phenylacetylene (1.2 eq).

-

Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6]

Quantitative Data for Heck-Type Reaction:

A related domino Heck reaction using 1-iodo-3,3,3-trifluoropropane provides insight into the potential reactivity of this compound.

| Alkene Synthon | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Iodo-3,3,3-trifluoropropane | 3-Iodotoluene | Pd(OAc)₂ (2 mol%) | K₂CO₃ (3 eq) | DMF | 200 (µW) | 1 | 83 |

| [7] |

Experimental Protocol: Heck Reaction with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a sealable reaction vessel, combine Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous DMF, this compound (1.0 eq), and styrene (1.5 eq).

-

Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Grignard Reagent Formation and Reactivity

This compound can be converted to its corresponding Grignard reagent, 4,4,4-trifluorobutylmagnesium iodide. This organometallic species is a potent nucleophile and a strong base, useful for forming new carbon-carbon bonds.[8]

Workflow for Grignard reagent synthesis and subsequent reaction.

Experimental Protocol: Formation of 4,4,4-Trifluorobutylmagnesium Iodide and Reaction with Benzaldehyde

This protocol is adapted from a general procedure for Grignard reagent formation.[9]

Materials:

-

This compound

-

Magnesium turnings

-

Iodine (a small crystal for initiation)

-

Anhydrous diethyl ether

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

-

Initiate the reaction by gentle warming if necessary. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution of this compound dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude alcohol product.

-

Purify by column chromatography or distillation.

Radical Reactions

The carbon-iodine bond of this compound can undergo homolytic cleavage to generate a 4,4,4-trifluorobutyl radical. This radical can participate in various addition reactions, particularly with electron-deficient alkenes.[10] These reactions can often be initiated photochemically or by using a radical initiator.

General Mechanism of Radical Addition to Alkenes

The reaction typically proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.

Simplified radical chain mechanism for the addition to an alkene.

Photocatalyzed Radical Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions.[8] Fluoroalkyl iodides are excellent precursors for generating fluoroalkyl radicals in these transformations.[6] The reaction is initiated by the excited state of a photocatalyst, which can induce the homolysis of the C-I bond.

Quantitative Data for a Related Photocatalytic Radical Addition:

| Alkene | Fluoroalkyl Iodide | Photocatalyst | Base | Solvent | Time (h) | Yield (%) |

| Various terminal alkenes | HCF₂CF₂I | Rhodamine B | (i-Pr)₂NEt | Water | <16 | High |

| [11] |

Conclusion

This compound is a highly valuable and versatile reagent for the introduction of the 4,4,4-trifluorobutyl moiety into organic molecules. Its reactivity is dominated by nucleophilic substitution at the primary carbon, palladium-catalyzed cross-coupling reactions, and the formation of a reactive Grignard reagent. Furthermore, its propensity to undergo radical reactions opens up additional avenues for carbon-carbon bond formation. This guide has provided a detailed overview of these key transformations, including quantitative data where available and comprehensive experimental protocols. A thorough understanding of the reactivity and mechanisms of this compound will empower researchers, scientists, and drug development professionals to leverage its full potential in the synthesis of novel and impactful molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 461-17-6 | Benchchem [benchchem.com]

- 3. This compound, 98+%, stab. with copper 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Polarity Transduction Enables the Formal Electronically Mismatched Radical Addition to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 1,1,1-Trifluoro-4-iodobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-4-iodobutane is a fluorinated organic compound of interest in synthetic chemistry, particularly as a building block in the preparation of more complex fluorinated molecules for pharmaceutical and agrochemical applications.[1] Its structure combines a terminal trifluoromethyl group with a primary iodoalkane, bestowing it with unique reactivity. Spectroscopic analysis is crucial for the characterization and quality control of this compound. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein is predicted based on established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups in the molecule. The chemical shifts are influenced by the deshielding effects of the adjacent trifluoromethyl and iodo groups.

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | 2.3 - 2.6 | Quartet of triplets (qt) | JH-F ≈ 11, JH-H ≈ 7 | 2H |

| H-3 | 2.0 - 2.3 | Multiplet (m) | - | 2H |

| H-4 | 3.2 - 3.4 | Triplet (t) | JH-H ≈ 7 | 2H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display four signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the methylene carbons are influenced by the electronegativity of the adjacent substituents.

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C spectrum) | Predicted Coupling to ¹⁹F (J, Hz) |

| C-1 | 126 - 129 | Quartet (q) | ¹JC-F ≈ 275 |

| C-2 | 30 - 35 | Quartet (q) | ²JC-F ≈ 30 |

| C-3 | 28 - 33 | Singlet (s) | - |

| C-4 | 5 - 10 | Singlet (s) | - |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be a triplet due to coupling with the two adjacent protons on C-2. For organofluorine compounds, the chemical shift range is typically between -50 to -70 ppm for CF₃ groups.[2]

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| F-1 | -65 to -68 | Triplet (t) | ³JF-H ≈ 11 | 3F |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key absorptions will be from C-H, C-F, and C-I bond vibrations.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2850 - 3000 | C-H stretch | Medium-Strong |

| 1400 - 1470 | C-H bend | Medium |

| 1100 - 1350 | C-F stretch | Strong |

| 500 - 600 | C-I stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak is expected at m/z 238. The fragmentation pattern will likely involve the loss of iodine and fragments of the butyl chain.

| m/z | Predicted Fragment |

| 238 | [C₄H₆F₃I]⁺ (Molecular Ion) |

| 111 | [C₄H₆F₃]⁺ |

| 127 | [I]⁺ |

| 69 | [CF₃]⁺ |

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like this compound involves several key stages, from sample preparation to the final structural elucidation.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for the specific sample and spectrometer.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse-acquire sequence can be used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-10 seconds), and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. A standard one-pulse experiment is generally sufficient due to the high sensitivity of the ¹⁹F nucleus.[2] A spectral width of around 250 ppm centered appropriately for the trifluoromethyl group is a good starting point. A relaxation delay of 5-10 seconds and 32 scans are typically adequate.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[4] Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule. The mass spectrum is typically recorded over a mass range of m/z 50-300. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Iodobutane(542-69-8) 1H NMR [m.chemicalbook.com]

The Trifluorobutyl Cornerstone: A Technical Guide to 1,1,1-Trifluoro-4-iodobutane in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for enhancing pharmacological and physicochemical properties. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its ability to improve metabolic stability, bioavailability, and binding affinity of drug candidates. 1,1,1-Trifluoro-4-iodobutane has emerged as a key fluorinated building block, offering a versatile and efficient means of introducing the 4,4,4-trifluorobutyl group into a wide array of molecular scaffolds. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and application in synthesis.

| Property | Value | Reference |

| CAS Number | 461-17-6 | [1][2][3] |

| Molecular Formula | C4H6F3I | [1][2][3] |

| Molecular Weight | 237.99 g/mol | [1] |

| Appearance | Colorless to pale yellow or pale pink liquid | [1][3] |

| Boiling Point | 126-127 °C | [1][2] |

| Density | 1.851 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.4315 - 1.437 @ 20°C | [2][3] |

| Purity | ≥98.0% | [3] |

| InChI Key | LNDGACQEAYKNOI-UHFFFAOYSA-N | [3] |

| SMILES | FC(F)(F)CCCI | [3] |

| Sensitivity | Light sensitive | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction.[4][5][6] This S_N2 reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide.[4][7]

Experimental Protocol: Finkelstein Reaction

This protocol is adapted from the general principles of the Finkelstein reaction.[7]

Materials:

-

1,1,1-Trifluoro-4-chlorobutane (or 1,1,1-Trifluoro-4-bromobutane)

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bisulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide (1.5 - 2.0 equivalents) in anhydrous acetone.

-

To this solution, add 1,1,1-Trifluoro-4-chlorobutane (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by GC-MS. The precipitation of sodium chloride, which is insoluble in acetone, drives the reaction to completion.[4]

-

After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it with saturated aqueous sodium bisulfite solution to remove any traces of iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

Purify the crude product by distillation under reduced pressure to obtain the pure product.

Applications as a Fluorinated Building Block

This compound is a versatile reagent primarily utilized in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions to introduce the 4,4,4-trifluorobutyl moiety.

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, making it an excellent substrate for introducing the trifluorobutyl chain onto various nucleophiles such as amines, thiols, and carbanions.

Experimental Protocol:

This protocol is a general procedure for the N-alkylation of a primary or secondary amine.

Materials:

-

Primary or secondary amine

-

This compound

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the amine (1.0 equivalent) and the base (2.0-3.0 equivalents) in the chosen solvent, add this compound (1.1-1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-(4,4,4-trifluorobutyl)amine.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an effective coupling partner in various palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings. These reactions are instrumental in forming new carbon-carbon bonds.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[8][9][10]

Experimental Protocol:

This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[8]

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a degassed solution of the terminal alkyne (1.2 equivalents) and the amine base in the chosen solvent, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, under an inert atmosphere (e.g., nitrogen or argon), until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the coupled product.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[11]

Experimental Protocol:

This is a general protocol for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester.

Materials:

-

This compound

-

Aryl or vinyl boronic acid (or ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere to 80-110 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound stands out as a crucial and versatile fluorinated building block in modern organic synthesis. Its utility in introducing the 4,4,4-trifluorobutyl group via straightforward nucleophilic substitution and robust transition metal-catalyzed cross-coupling reactions makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and data presented in this guide are intended to serve as a practical resource for the effective application of this important reagent in the synthesis of novel and functionalized molecules.

References

- 1. This compound | 461-17-6 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 98+%, stab. with copper 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. Finkelstein Reaction [organic-chemistry.org]

- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 7. chemistry-online.com [chemistry-online.com]

- 8. scribd.com [scribd.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. tcichemicals.com [tcichemicals.com]

The Strategic Incorporation of the 4,4,4-Trifluorobutyl Moiety in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern agrochemical design, offering enhanced efficacy, metabolic stability, and tailored physicochemical properties. Among the various fluorinated building blocks, 1,1,1-Trifluoro-4-iodobutane emerges as a versatile reagent for introducing the 4,4,4-trifluorobutyl group, a moiety that can significantly enhance the biological activity of pesticides. This technical guide provides an in-depth overview of the application of this compound in the synthesis of agrochemical compounds, focusing on a key reaction: the O-alkylation of phenols.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of the C-I bond, making it susceptible to nucleophilic displacement.

| Property | Value |

| CAS Number | 461-17-6 |

| Molecular Formula | C4H6F3I |

| Molecular Weight | 237.99 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 134-135 °C |

| Density | 1.65 g/cm³ |

| Refractive Index | ~1.433 |

The Role of the Trifluoromethyl Group in Agrochemicals

The trifluoromethyl (-CF3) group is a key pharmacophore in many modern agrochemicals. Its introduction into a molecule can lead to several beneficial effects:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by enzymes such as cytochrome P450s, leading to a longer-lasting effect of the active ingredient.

-

Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

-

Improved Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable interactions with biological targets, such as enzymes or receptors, thereby increasing the potency of the agrochemical.

-

Altered Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can modify the electronic properties of aromatic rings or other functional groups, which can be used to fine-tune the biological activity and selectivity of the compound.

Synthesis of Trifluoromethylated Agrochemicals: A Representative Protocol

A common strategy in agrochemical synthesis is the formation of ether linkages. The following section details a representative experimental protocol for the O-alkylation of a substituted phenol with this compound to generate a 4-(4,4,4-trifluorobutoxy)phenyl moiety, a common structural motif in developmental and commercial agrochemicals.

Experimental Protocol: Synthesis of 1-chloro-4-(4,4,4-trifluorobutoxy)benzene

This protocol describes the synthesis of a model compound to illustrate the utility of this compound.

Materials:

-

4-chlorophenol

-

This compound

-

Potassium carbonate (K2CO3)

-

Acetone

-

Dichloromethane

-

Magnesium sulfate (MgSO4)

-

Deionized water

Procedure:

-

To a stirred solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired product, 1-chloro-4-(4,4,4-trifluorobutoxy)benzene.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | 75-90% |

| Purity (by GC-MS) | >98% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Reflux (Acetone) |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic steps and logical relationships in the application of this compound.

Caption: Experimental workflow for the synthesis of a trifluoromethylated aryl ether.

Caption: Conceptual diagram of the trifluoromethyl group's impact on biological activity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The introduction of the 4,4,4-trifluorobutyl group can impart a range of desirable properties, leading to the development of more potent, selective, and persistent crop protection agents. The straightforward reactivity of the iodo-group in nucleophilic substitution reactions, such as the O-alkylation of phenols, provides a reliable method for the incorporation of this important fluorinated moiety. As the demand for innovative and effective agrochemicals continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a crucial role in the future of agricultural chemistry.

1,1,1-Trifluoro-4-iodobutane: A Versatile Monomer for Advanced Fluoropolymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-4-iodobutane is a fluorinated organic compound that has garnered significant interest as a monomer for the synthesis of advanced fluoropolymers.[1] Its unique molecular structure, featuring a trifluoromethyl group and a reactive iodine atom, makes it a valuable building block for creating polymers with tailored properties.[1] Fluoropolymers are a class of materials renowned for their exceptional thermal stability, chemical inertness, low surface energy, and unique optical properties.[2][3][4][5][6][7] The incorporation of this compound into polymer chains can impart these desirable characteristics, opening up possibilities for a wide range of applications in materials science, biomedical devices, and pharmaceuticals.[4]

This technical guide provides a comprehensive overview of this compound as a monomer, covering its synthesis, polymerization methodologies, and the potential properties of the resulting fluoropolymers. Detailed experimental protocols and characterization techniques are also discussed to aid researchers in their endeavors to utilize this promising monomer.

Properties of this compound

A thorough understanding of the monomer's physical and chemical properties is crucial for its successful polymerization and application.

| Property | Value | Reference |

| Chemical Formula | C4H6F3I | [1] |

| Molecular Weight | 237.99 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 126-127 °C | [8] |

| Density | 1.851 g/cm³ at 20 °C | [8] |

| Refractive Index | 1.433 - 1.437 | [1] |

| CAS Number | 461-17-6 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the telomerization of vinyl monomers with perfluoroalkyl iodides.[9][10][11] This process typically involves the reaction of a telogen (the iodo-compound) with a taxogen (the monomer) under radical initiation.[10]

Diagram of the Synthesis of this compound via Telomerization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Typical Properties of Fluoropolymers - PTFE Machinery [ptfe-machinery.com]

- 3. US20180072829A1 - Modified fluoropolymers - Google Patents [patents.google.com]

- 4. Fluoropolymers in biomedical applications: state-of-the-art and future perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. azom.com [azom.com]

- 7. fluoropolymers.eu [fluoropolymers.eu]

- 8. US9394394B2 - Synthesis of chlorotrifluoroethylene-based block copolymers by iodine transfer polymerization - Google Patents [patents.google.com]

- 9. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Safety and handling precautions for 1,1,1-Trifluoro-4-iodobutane

An In-depth Technical Guide to the Safe Handling of 1,1,1-Trifluoro-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 461-17-6) is a critical fluorinated building block in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of a trifluoromethyl group, which can enhance metabolic stability and bioavailability in drug candidates, and a reactive iodine atom that facilitates various coupling reactions.[2][3] This guide provides comprehensive safety and handling protocols essential for laboratory and development settings. It consolidates key physical, chemical, and toxicological data, outlines detailed procedures for safe use, and specifies appropriate personal protective equipment and emergency responses.

Chemical and Physical Properties

This compound is a colorless to pale yellow or pink liquid.[3][4] It is characterized as being light-sensitive, necessitating proper storage away from direct sunlight.[3][5][6] The compound is stabilized with copper.[7] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 461-17-6 | [1][3][8] |

| Molecular Formula | C₄H₆F₃I | [1][3] |

| Molecular Weight | 237.99 g/mol | [1] |

| Appearance | Colorless to pale yellow/orange/pink clear liquid | [1][3][4] |

| Density | 1.85 - 1.86 g/cm³ | [1][3][7] |

| Boiling Point | 126°C - 128°C | [1][3][7] |

| Flash Point | >100°C (>212°F) | [7] |

| Refractive Index | 1.4315 - 1.437 (at 20°C) | [3][7][8] |

| Purity | ≥98% | [1][9] |

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical. The primary hazards include irritation to the skin, eyes, and respiratory system.[10]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][10][11] Some sources also indicate H226 (Flammable liquid and vapor) and H331 (Toxic if inhaled), though the flash point is high.[5][12][13]

-

Toxicological Summary: The toxicological properties have not been fully investigated.[6] However, it is known to cause skin, eye, and respiratory irritation.[10] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, nausea, and vomiting.[5][6]

Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize exposure and ensure laboratory safety.

Detailed Handling Procedures

-

Ventilation: All handling must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[5]

-

Ignition Sources: Although the flash point is high, it is good practice to keep the chemical away from heat, sparks, and open flames.[5][11] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[11][14]

-

Hygiene: Wash hands and face thoroughly after handling. Contaminated clothing should be removed and washed before reuse.

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][11]

-

Light Sensitivity: Store in a dark place to protect from direct sunlight.[3][6][9]

-

Incompatibilities: Store away from strong oxidizing agents and metals.[6]

-

Sealing: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5][14]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential.

Engineering Controls

-

Primary Control: Use of a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a splash hazard.[5] All eye protection must be approved under standards such as NIOSH (US) or EN 166 (EU).[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected for integrity before use and disposed of properly after handling.[5]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a vapor respirator approved by NIOSH or equivalent regulatory bodies.

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[15]

First-Aid and Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First-Aid Measures

-

Inhalation: If inhaled, immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[16] If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[5][11]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing.[14] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and consult a physician immediately.[5]

Spill and Leak Containment Protocol

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Absorb: Absorb the spilled material with a suitable inert absorbent (e.g., dry sand, earth, vermiculite).

-

Collect and Dispose: Collect the absorbed material and place it in a suitable, closed container for disposal in accordance with local, state, and federal regulations.[16]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely managing this compound from procurement to disposal.

Caption: Workflow for Safe Handling of this compound.

Reactivity and Stability

-

Chemical Stability: The compound is stable under recommended storage conditions, though it is sensitive to light.[3][6]

-

Reactivity: The iodine atom facilitates nucleophilic substitution reactions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and metals.[6]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon oxides, hydrogen iodide, and copper oxides.[14]

Disposal Considerations

All waste materials must be treated as hazardous.

-

Product: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]

-

Contaminated Packaging: Dispose of as unused product in accordance with all applicable regulations.[5] Do not dispose of via drains.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 461-17-6 | Benchchem [benchchem.com]

- 4. This compound, 98+%, stab. with copper 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. science2education.co.uk [science2education.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 98+%, stab. with copper 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 8. echemi.com [echemi.com]

- 9. This compound | 461-17-6 [sigmaaldrich.com]